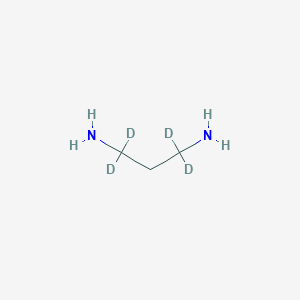
(1-benzylpyrrolidin-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-benzylpyrrolidin-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate is a chemical compound with the molecular formula C24H29NO3 and a molecular weight of 379.492 g/mol . This compound is known for its complex structure, which includes a pyrrolidine ring, a benzyl group, a cyclopentyl group, and a phenylacetate moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-benzylpyrrolidin-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(1-benzylpyrrolidin-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic applications, such as its ability to modulate specific biochemical pathways and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of (1-benzylpyrrolidin-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets and pathways. These interactions can modulate various biochemical processes, leading to changes in cellular functions and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (1-benzylpyrrolidin-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate include:
- (1-benzylpyrrolidin-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylpropionate
- (1-benzylpyrrolidin-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylbutyrate
- (1-benzylpyrrolidin-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylvalerate
Uniqueness
Its complex structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for scientific investigations .
Properties
CAS No. |
101710-76-3 |
|---|---|
Molecular Formula |
C24H29NO3 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
(1-benzylpyrrolidin-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C24H29NO3/c26-23(24(27,21-13-7-8-14-21)20-11-5-2-6-12-20)28-22-15-16-25(18-22)17-19-9-3-1-4-10-19/h1-6,9-12,21-22,27H,7-8,13-18H2 |
InChI Key |
WVTNQLYDZSNBLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(C2=CC=CC=C2)(C(=O)OC3CCN(C3)CC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate](/img/structure/B13744089.png)











![Butan-2-one O,O'-[(2-methoxyethoxy)methylsilanediyl]dioxime](/img/structure/B13744163.png)
![Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 1,1-dioxide](/img/structure/B13744174.png)
